7-methyl-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine ring and subsequent functionalization. Common starting materials include 4-methylbenzenesulfonyl chloride, propenylamine, and various benzoxazine precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE may be explored for its potential therapeutic applications. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings. Its chemical properties can be leveraged to enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYLBENZENESULFONYL-N-(PROP-2-EN-1-YL)-BENZOXAZINE-2-CARBOXAMIDE
- 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(PROP-2-EN-1-YL)-BENZOXAZINE-2-CARBOXAMIDE
Uniqueness
Compared to similar compounds, 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its specific functional groups and overall structure
Properties
Molecular Formula |
C20H22N2O4S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
7-methyl-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C20H22N2O4S/c1-4-11-21-20(23)19-13-22(17-10-7-15(3)12-18(17)26-19)27(24,25)16-8-5-14(2)6-9-16/h4-10,12,19H,1,11,13H2,2-3H3,(H,21,23) |
InChI Key |
XMMPVQZHAWJXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NCC=C |
Origin of Product |
United States |
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